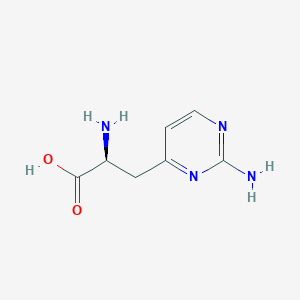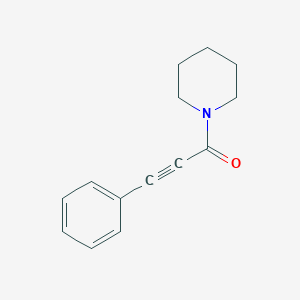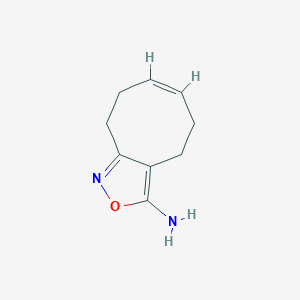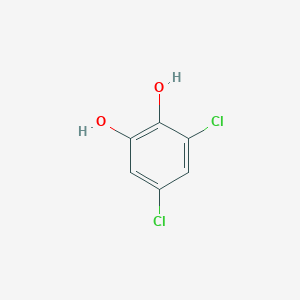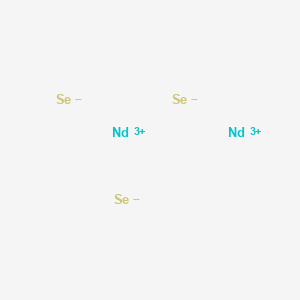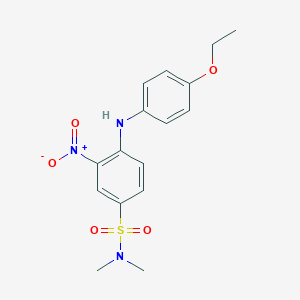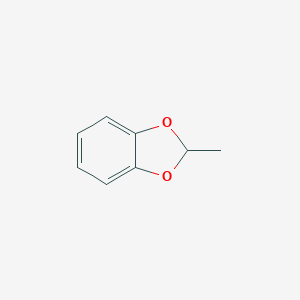
INSULINA
Descripción general
Descripción
La insulina porcina es una forma de this compound derivada del páncreas de los cerdos. Es una hormona polipeptídica compuesta por 51 aminoácidos dispuestos en dos cadenas, conocidas como cadena A y cadena B, unidas por enlaces disulfuro. La this compound porcina se ha utilizado durante décadas para controlar la diabetes mellitus, particularmente antes de la llegada de la this compound humana recombinante. Es estructuralmente similar a la this compound humana, difiriendo solo en un aminoácido, lo que la convierte en una alternativa viable para uso terapéutico .
Aplicaciones Científicas De Investigación
La insulina porcina se ha utilizado ampliamente en la investigación científica en varios campos:
Química: Sirve como proteína modelo para estudiar el plegamiento de proteínas, la estabilidad y las interacciones.
Biología: Los investigadores utilizan la this compound porcina para investigar las vías de señalización de la this compound y su papel en el metabolismo de la glucosa.
Medicina: La this compound porcina se ha utilizado en el desarrollo de terapias con this compound para el control de la diabetes. También ha sido fundamental en el estudio de la resistencia a la this compound y los trastornos metabólicos relacionados.
Mecanismo De Acción
La insulina porcina ejerce sus efectos uniéndose al receptor de this compound (IR), una proteína heterotetramérica que consta de dos unidades alfa extracelulares y dos unidades beta transmembrana. La unión de la this compound a la subunidad alfa del IR estimula la actividad de la tirosina quinasa intrínseca a la subunidad beta del receptor. Esta activación desencadena una cascada de vías de señalización intracelulares que promueven la captación de glucosa, la síntesis de glucógeno y la inhibición de la gluconeogénesis .
Safety and Hazards
Direcciones Futuras
Future challenges in closed-loop technology include the development of fully closed-loop systems that do not require user input for meal announcements or carbohydrate counting . Another evolving avenue in research is the addition of glucagon to mitigate the risk of hypoglycemia and allow more aggressive insulin dosing .
- "A century past the discovery of insulin: global progress and challenges for type 1 diabetes among children and adolescents in low-income and middle-income countries" .
- "The Centenary of the Discovery of Insulin: An Update on the Quest for Oral Delivery" .
- "Insulin gets an upgrade" .
- "Mapping the landscape of research on insulin resistance: a …" .
- "Trends in Insulin Prescribing for Patients With Diabetes During the …" .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La preparación de la insulina porcina implica la extracción y purificación de la this compound del páncreas de los cerdos. El proceso comienza con la homogeneización del tejido pancreático, seguida de una extracción con ácido-etanol para aislar la this compound. El extracto crudo se somete entonces a varias técnicas cromatográficas, como el intercambio iónico y la cromatografía de exclusión por tamaño, para purificar la this compound .
Métodos de producción industrial
En entornos industriales, la producción de this compound porcina implica procesos de extracción y purificación a gran escala. Las glándulas pancreáticas se recogen de los mataderos, y la this compound se extrae mediante métodos de ácido-etanol o ácido-acetona. La this compound cruda se purifica luego a través de múltiples pasos cromatográficos para lograr una alta pureza. Los avances en biotecnología también han permitido la conversión de this compound porcina en precursores de this compound humana mediante la sustitución de aminoácidos específicos .
Análisis De Reacciones Químicas
Tipos de reacciones
La insulina porcina sufre varias reacciones químicas, incluyendo oxidación, reducción y sustitución. Estas reacciones son esenciales para modificar la molécula de this compound para mejorar su estabilidad y eficacia.
Reactivos y condiciones comunes
Oxidación: Se utiliza peróxido de hidrógeno u otros agentes oxidantes para oxidar la molécula de this compound, lo que puede conducir a la formación de enlaces disulfuro.
Reducción: Los agentes reductores como el ditiotreitol (DTT) se utilizan para romper los enlaces disulfuro, permitiendo la modificación de la estructura de la this compound.
Principales productos formados
Los principales productos formados a partir de estas reacciones incluyen varios análogos y derivados de this compound que tienen propiedades farmacocinéticas y farmacodinámicas mejoradas. Estas insulinas modificadas están diseñadas para proporcionar un mejor control de la glucosa y reducir el riesgo de hipoglucemia .
Comparación Con Compuestos Similares
Compuestos similares
Insulina humana: Estructuralmente similar a la this compound porcina, difiriendo solo en un aminoácido. La this compound humana se produce mediante tecnología de ADN recombinante.
This compound bovina: Derivada del páncreas de las vacas, difiere de la this compound humana en tres aminoácidos.
Análogos de this compound: Formas modificadas de this compound, como la this compound lispro, la this compound aspart y la this compound glargina, diseñadas para tener diferentes propiedades farmacocinéticas.
Singularidad de la this compound porcina
La similitud estructural de la this compound porcina con la this compound humana la convierte en una alternativa adecuada para uso terapéutico, especialmente en casos donde la this compound humana recombinante no está disponible. Su larga historia de uso en el control de la diabetes y su papel en el desarrollo de terapias con this compound resaltan su importancia en el campo de la endocrinología .
Propiedades
IUPAC Name |
4-[[2-[[88-[[5-amino-2-[[2-[[2-[[2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]-6-[[2-[[2-[[5-amino-2-[[4-amino-2-[[2-[(2-amino-3-phenylpropanoyl)amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-47-[(3-amino-1-carboxy-3-oxopropyl)carbamoyl]-53-(2-amino-2-oxoethyl)-62-(3-amino-3-oxopropyl)-77-butan-2-yl-24,56-bis(2-carboxyethyl)-83-(1-hydroxyethyl)-12,71,80-tris(hydroxymethyl)-33,50,65-tris[(4-hydroxyphenyl)methyl]-15-(1H-imidazol-5-ylmethyl)-27-methyl-18,30,36,59,68-pentakis(2-methylpropyl)-7,10,13,16,19,22,25,28,31,34,37,40,49,52,55,58,61,64,67,70,73,76,79,82,85,87-hexacosaoxo-21,39-di(propan-2-yl)-3,4,44,45,90,91-hexathia-8,11,14,17,20,23,26,29,32,35,38,41,48,51,54,57,60,63,66,69,72,75,78,81,84,86-hexacosazabicyclo[72.11.7]dononacontane-42-carbonyl]amino]acetyl]amino]-5-[[1-[[2-[[1-[[1-[[1-[[1-[2-[[6-amino-1-(1-carboxyethylamino)-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C256H381N65O76S6/c1-29-131(23)205(313-193(337)104-258)251(391)317-204(130(21)22)247(387)288-159(75-82-200(347)348)217(357)282-156(71-78-189(262)333)221(361)308-183-116-401-402-117-184-242(382)305-178(111-323)239(379)294-162(88-123(7)8)224(364)295-168(95-140-53-61-146(327)62-54-140)227(367)283-154(69-76-187(260)331)218(358)290-161(87-122(5)6)222(362)285-158(74-81-199(345)346)220(360)302-174(101-190(263)334)234(374)298-170(97-142-57-65-148(329)66-58-142)230(370)309-182(241(381)304-176(255(396)397)103-192(265)336)115-400-399-114-181(213(353)272-107-194(338)278-153(72-79-197(341)342)216(356)281-151(51-42-84-270-256(266)267)211(351)271-108-195(339)279-166(93-138-46-36-32-37-47-138)226(366)297-167(94-139-48-38-33-39-49-139)229(369)299-171(98-143-59-67-149(330)68-60-143)237(377)320-208(136(28)326)253(393)321-85-43-52-186(321)245(385)286-152(50-40-41-83-257)214(354)277-134(26)254(394)395)311-249(389)203(129(19)20)316-235(375)164(90-125(11)12)292-228(368)169(96-141-55-63-147(328)64-56-141)296-223(363)160(86-121(3)4)289-209(349)133(25)276-215(355)157(73-80-198(343)344)287-246(386)202(128(17)18)315-236(376)165(91-126(13)14)293-232(372)173(100-145-106-269-120-275-145)301-238(378)177(110-322)280-196(340)109-273-212(352)180(113-398-403-118-185(310-243(183)383)244(384)319-207(135(27)325)252(392)306-179(112-324)240(380)318-206(132(24)30-2)250(390)312-184)307-225(365)163(89-124(9)10)291-231(371)172(99-144-105-268-119-274-144)300-219(359)155(70-77-188(261)332)284-233(373)175(102-191(264)335)303-248(388)201(127(15)16)314-210(350)150(259)92-137-44-34-31-35-45-137/h31-39,44-49,53-68,105-106,119-136,150-186,201-208,322-330H,29-30,40-43,50-52,69-104,107-118,257-259H2,1-28H3,(H2,260,331)(H2,261,332)(H2,262,333)(H2,263,334)(H2,264,335)(H2,265,336)(H,268,274)(H,269,275)(H,271,351)(H,272,353)(H,273,352)(H,276,355)(H,277,354)(H,278,338)(H,279,339)(H,280,340)(H,281,356)(H,282,357)(H,283,367)(H,284,373)(H,285,362)(H,286,385)(H,287,386)(H,288,387)(H,289,349)(H,290,358)(H,291,371)(H,292,368)(H,293,372)(H,294,379)(H,295,364)(H,296,363)(H,297,366)(H,298,374)(H,299,369)(H,300,359)(H,301,378)(H,302,360)(H,303,388)(H,304,381)(H,305,382)(H,306,392)(H,307,365)(H,308,361)(H,309,370)(H,310,383)(H,311,389)(H,312,390)(H,313,337)(H,314,350)(H,315,376)(H,316,375)(H,317,391)(H,318,380)(H,319,384)(H,320,377)(H,341,342)(H,343,344)(H,345,346)(H,347,348)(H,394,395)(H,396,397)(H4,266,267,270) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOESYZHRGYRDHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NC2CSSCC(C(=O)NC(CSSCC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CO)CC(C)C)CC3=CC=C(C=C3)O)CCC(=O)N)CC(C)C)CCC(=O)O)CC(=O)N)CC4=CC=C(C=C4)O)C(=O)NC(CC(=O)N)C(=O)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CC5=CC=CC=C5)C(=O)NC(CC6=CC=CC=C6)C(=O)NC(CC7=CC=C(C=C7)O)C(=O)NC(C(C)O)C(=O)N8CCCC8C(=O)NC(CCCCN)C(=O)NC(C)C(=O)O)C(C)C)CC(C)C)CC9=CC=C(C=C9)O)CC(C)C)C)CCC(=O)O)C(C)C)CC(C)C)CC2=CN=CN2)CO)NC(=O)C(CC(C)C)NC(=O)C(CC2=CN=CN2)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC2=CC=CC=C2)N)C(=O)NC(C(=O)NC(C(=O)N1)CO)C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(C(C)CC)NC(=O)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C256H381N65O76S6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
5778 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
A: Insulin exerts its effects by binding to the insulin receptor (IR), a transmembrane receptor tyrosine kinase [, , , , ]. This binding triggers a cascade of intracellular signaling events, primarily through two pathways: the IRS/PI3K/Akt pathway and the Grb/Shc/MAPK pathway [].
ANone: Insulin is a peptide hormone composed of two chains, A and B, linked by disulfide bonds.
ANone: This information is not covered in the provided research papers. The focus of the papers is on the biological activity and mechanisms of insulin, not its material properties.
ANone: Insulin itself is not a catalyst. It is a hormone that regulates metabolic processes. It does not directly catalyze chemical reactions.
A: Computational chemistry plays a crucial role in understanding insulin-receptor interactions and designing insulin analogs. Molecular dynamics (MD) simulations have been used to study the binding modes and interactions of insulin and its analogs with the insulin receptor and the insulin-like growth factor-1 receptor (IGF-1R) []. These simulations provide insights into the structural determinants of binding affinity and selectivity.
ANone: The structure-activity relationship of insulin is complex and has been extensively studied. Modifications at various positions within the insulin molecule can significantly alter its binding affinity, duration of action, and selectivity for IR and IGF-1R.
ANone: Safety, health, and environmental (SHE) regulations are paramount in all stages of drug research and development, including insulin. These regulations ensure the well-being of researchers, the quality of the product, and the protection of the environment.
A: While the provided papers primarily focus on the mechanism of action and effects of insulin, they do provide some insights into its pharmacokinetic (PK) properties. For example, insulin lispro, a rapid-acting insulin analog, exhibits faster absorption and a shorter duration of action compared to regular human insulin [, ]. This difference in PK profile allows for better postprandial glucose control.
ANone: Numerous studies have demonstrated the efficacy of insulin in both in vitro and in vivo settings.
- Cell-based assays: Studies using rat hepatoma cells (H4IIE) have demonstrated that insulin stimulates DNA synthesis and cell growth, effects that are enhanced by insulin sensitizers like pioglitazone [].
- Animal models: Research using Zucker obese (ZO) rats, a model of obesity and insulin resistance, has shown that chronic hyperinsulinemia impairs insulin signaling in the heart and downregulates uncoupling protein 3 (UCP3) expression []. This finding suggests a link between insulin resistance, mitochondrial dysfunction, and heart disease.
- Clinical trials: The Action in Diabetes and Vascular Disease: Preterax and Diamicron MR Controlled Evaluation (ADVANCE) trial demonstrated that intensive glucose control with insulin glargine in patients with type 2 diabetes significantly reduced the risk of microvascular complications [].
ANone: Insulin resistance is a complex metabolic disorder characterized by impaired insulin action in target tissues. Several mechanisms contribute to insulin resistance, including:
- Impaired insulin signaling: Elevated levels of glucose, free fatty acids, and inflammatory cytokines can disrupt insulin signaling pathways, primarily by inhibiting the IRS/PI3K/Akt pathway, leading to reduced glucose uptake and other metabolic derangements [].
- Reduced insulin receptor expression: Chronic hyperinsulinemia can lead to downregulation of insulin receptors, further contributing to insulin resistance [].
ANone: While not extensively discussed in the provided papers, research on novel insulin delivery systems is ongoing. These strategies aim to improve patient compliance, achieve better glycemic control, and minimize side effects. Examples include:
ANone: Several biomarkers are being investigated to predict the efficacy of insulin therapy, monitor treatment response, and identify potential adverse effects. Some examples include:
- Autoantibodies: The presence of autoantibodies against insulin, insulin receptors, or pancreatic beta-cells can indicate an autoimmune response and potential risk for type 1 diabetes [].
ANone: A variety of analytical methods are employed in insulin research, including:
- Radioimmunoassay (RIA): A highly sensitive technique used to quantify insulin levels in biological samples [, ].
- Enzyme-linked immunosorbent assay (ELISA): A widely used method to measure insulin concentrations [, ].
- High-performance liquid chromatography (HPLC): A versatile technique used to separate, identify, and quantify insulin and its analogs [].
ANone: The provided research papers do not focus on the environmental impact of insulin.
ANone: The provided research papers do not focus on this aspect of insulin.
ANone: Stringent quality control and assurance measures are in place throughout the development, manufacturing, and distribution of insulin to guarantee its safety, efficacy, and consistency.
A: Insulin has the potential to elicit an immune response, particularly in individuals with type 1 diabetes who develop autoantibodies against insulin []. This immune response can impact the efficacy of insulin therapy. Research suggests that insulin analogs may have different immunogenic profiles compared to human insulin [].
ANone: Information on drug-transporter interactions is not provided in the research papers.
ANone: The research papers do not provide details on this aspect of insulin.
ANone: The research papers focus primarily on insulin and do not delve into alternative treatments for diabetes.
ANone: The research papers do not provide information on insulin recycling and waste management.
ANone: Insulin research benefits from a robust infrastructure and numerous resources, including:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



